molecular formula C12H17NO8 B1210666 2-Cyclopentene-1-carbonitrile, 1-(beta-D-glucopyranosyloxy)-4,5-dihydroxy-,(1alpha,4alpha,5beta)-

2-Cyclopentene-1-carbonitrile, 1-(beta-D-glucopyranosyloxy)-4,5-dihydroxy-,(1alpha,4alpha,5beta)-

Cat. No. B1210666
M. Wt: 303.26 g/mol
InChI Key: HASDUOHKNMHNJA-GDLVSTOPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gynocardin is a cyanogenic glycoside.

Scientific Research Applications

Cyclopentenoid Cyanohydrin Glycosides

Cyclopentenoid cyanohydrin glycosides like passicapsin and passibiflorin, related to 2-Cyclopentene-1-carbonitrile, exhibit unique sugar residues and structural properties. These glycosides have been characterized using NMR spectroscopy and selective acid-catalyzed cleavage techniques, emphasizing their distinct biochemical structures (Olafsdottir, Cornett, & Jaroszewski, 1989).

Novel Cyclopentenoid Cyanohydrin Rhamnoglucosides

Novel cyclopentenoid cyanohydrin glycosides have been isolated from the Indian medicinal plant Hydnocarpus Pentandra. These compounds are characterized by unique structural features, contributing to their potential medicinal applications (Jaroszewski, Bruun, Clausen, & Cornett, 1988).

Hydrolysis of Cyclopentenoid Cyanohydrin Glucosides

Cyclopentenoid cyanohydrin glucosides, when hydrolyzed enzymatically, yield chiral hydroxylated 2-cyclopentene-1-ones. These compounds are of interest as synthetic intermediates due to their distinct chiral properties (Jaroszewski, Andersen, & Billeskov, 1987).

Cyanohydrin Glycosides of Passifloraceae

The study of cyanohydrin glycosides in plants like Passiflora and Adenia has revealed significant variations in their chemical structures. This research provides insights into the diversity of cyclopentenoid glycosides in different plant species (Olafsdottir, Andersen, & Jaroszewski, 1989).

Cyanogenesis in Endemic Plants

The isolation of passibiflorin from Passiflora colinvauxii, a plant endemic to the Galapagos Islands, demonstrates the occurrence of bisglycosidic cyclopentanoids in Passiflora. This research contributes to understanding the chemotaxonomic implications of cyclopentenoid compounds in specific plant species (Adsersen, Brimer, Olsen, & Jaroszewski, 1993).

Monohydroxylated Cyclopentenone Cyanohydrin Glucosides

Investigation into plants like Kiggelaria africana and Carpotroche brasiliensis has revealed the presence of unique 1-(β- D -glucopyranosyloxy)-4-hydroxy-2-cyclopentene-1-carbonitriles. These studies help in understanding the structural diversity of cyclopentenoid cyanohydrins in various plant families (Jaroszewski & Olafsdottir, 1987).

properties

Product Name

2-Cyclopentene-1-carbonitrile, 1-(beta-D-glucopyranosyloxy)-4,5-dihydroxy-,(1alpha,4alpha,5beta)-

Molecular Formula

C12H17NO8

Molecular Weight

303.26 g/mol

IUPAC Name

(1R,4S,5R)-4,5-dihydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclopent-2-ene-1-carbonitrile

InChI

InChI=1S/C12H17NO8/c13-4-12(2-1-5(15)10(12)19)21-11-9(18)8(17)7(16)6(3-14)20-11/h1-2,5-11,14-19H,3H2/t5-,6+,7+,8-,9+,10+,11-,12+/m0/s1

InChI Key

HASDUOHKNMHNJA-GDLVSTOPSA-N

Isomeric SMILES

C1=C[C@]([C@@H]([C@H]1O)O)(C#N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

SMILES

C1=CC(C(C1O)O)(C#N)OC2C(C(C(C(O2)CO)O)O)O

Canonical SMILES

C1=CC(C(C1O)O)(C#N)OC2C(C(C(C(O2)CO)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclopentene-1-carbonitrile, 1-(beta-D-glucopyranosyloxy)-4,5-dihydroxy-,(1alpha,4alpha,5beta)-
Reactant of Route 2
2-Cyclopentene-1-carbonitrile, 1-(beta-D-glucopyranosyloxy)-4,5-dihydroxy-,(1alpha,4alpha,5beta)-
Reactant of Route 3
2-Cyclopentene-1-carbonitrile, 1-(beta-D-glucopyranosyloxy)-4,5-dihydroxy-,(1alpha,4alpha,5beta)-
Reactant of Route 4
2-Cyclopentene-1-carbonitrile, 1-(beta-D-glucopyranosyloxy)-4,5-dihydroxy-,(1alpha,4alpha,5beta)-
Reactant of Route 5
2-Cyclopentene-1-carbonitrile, 1-(beta-D-glucopyranosyloxy)-4,5-dihydroxy-,(1alpha,4alpha,5beta)-
Reactant of Route 6
2-Cyclopentene-1-carbonitrile, 1-(beta-D-glucopyranosyloxy)-4,5-dihydroxy-,(1alpha,4alpha,5beta)-

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